molecular formula C9H7N3O B13632110 5-(1H-Pyrazol-3-yl)nicotinaldehyde

5-(1H-Pyrazol-3-yl)nicotinaldehyde

Cat. No.: B13632110
M. Wt: 173.17 g/mol
InChI Key: IHMLCTMHDJCGLW-UHFFFAOYSA-N
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Description

5-(1H-Pyrazol-3-yl)nicotinaldehyde is a heterocyclic compound that features both a pyrazole ring and a nicotinaldehyde moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and nicotinaldehyde functionalities allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Pyrazol-3-yl)nicotinaldehyde typically involves the condensation of a pyrazole derivative with a nicotinaldehyde precursor. One common method is the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization to introduce the nicotinaldehyde group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-(1H-Pyrazol-3-yl)nicotinaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(1H-Pyrazol-3-yl)nicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1H-Pyrazol-3-yl)nicotinaldehyde involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Pyrazol-3-yl)benzaldehyde
  • 5-(1H-Pyrazol-3-yl)pyridine
  • 3-(1H-Pyrazol-3-yl)quinoline

Uniqueness

5-(1H-Pyrazol-3-yl)nicotinaldehyde is unique due to the combination of the pyrazole and nicotinaldehyde functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable scaffold for the development of new chemical entities .

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

5-(1H-pyrazol-5-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H7N3O/c13-6-7-3-8(5-10-4-7)9-1-2-11-12-9/h1-6H,(H,11,12)

InChI Key

IHMLCTMHDJCGLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C2=CN=CC(=C2)C=O

Origin of Product

United States

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